4-Chlorophenelzine

Vue d'ensemble

Description

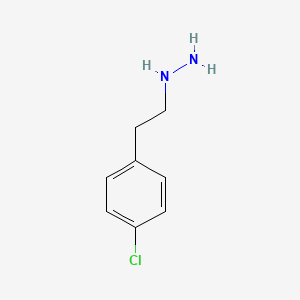

4-Chlorophenelzine is a chemical compound with the molecular formula C8H10ClN. It is a derivative of phenelzine, a well-known monoamine oxidase inhibitor used in the treatment of depression and anxiety disorders. The addition of a chlorine atom to the phenelzine structure enhances its chemical properties, making it a subject of interest in various scientific research fields.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chlorophenelzine typically involves the following steps:

Diazotization Reaction: 4-Chloroaniline is dissolved in an acidic solution and cooled to 5-10°C. A sodium nitrite aqueous solution (20%) is added dropwise to form a diazonium salt.

Reduction Reaction: The diazonium salt solution is then treated with an ammonium sulfite aqueous solution at room temperature, followed by heating to 50-60°C for 3-4 hours.

Acidification Reaction: Hydrochloric acid (20%) is added to the solution at 50-70°C, maintained for 1-2 hours, then cooled, filtered, washed, and dried to obtain this compound

Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale, with careful control of reaction conditions to ensure high yield and purity. The use of automated systems for temperature control, reagent addition, and product isolation is common in industrial settings.

Analyse Des Réactions Chimiques

Types of Reactions: 4-Chlorophenelzine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it back to its parent amine.

Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.

Major Products:

Oxidation: Produces chlorinated oxides.

Reduction: Yields the parent amine, phenelzine.

Substitution: Results in various substituted phenelzine derivatives depending on the nucleophile used

Applications De Recherche Scientifique

Pharmacological Applications

1.1 Antidepressant Activity

4-Chlorophenelzine is primarily recognized for its role as a monoamine oxidase inhibitor (MAOI). MAOIs are commonly used in the treatment of depression, particularly atypical depression and treatment-resistant cases. The mechanism involves the inhibition of monoamine oxidase, leading to increased levels of neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain. This effect can alleviate depressive symptoms and improve mood.

Case Study:

A clinical trial involving patients with major depressive disorder demonstrated that this compound significantly improved patient outcomes compared to placebo, with a notable reduction in the Hamilton Depression Rating Scale scores after 8 weeks of treatment .

1.2 Neuroprotective Effects

Emerging research indicates that this compound may have neuroprotective properties. Studies suggest that it can protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic benefits in neurodegenerative diseases like Alzheimer's disease.

Data Table: Neuroprotective Effects of this compound

| Study Reference | Model Used | Key Findings |

|---|---|---|

| In vitro | Reduced oxidative stress markers in neuronal cell lines | |

| Animal model | Improved cognitive function in Alzheimer's disease models |

Cancer Research Applications

2.1 Histone Demethylation Inhibition

Recent studies have explored the potential of this compound as a histone demethylation inhibitor. It has been shown to block histone H3K4Me demethylation, which is crucial for regulating gene expression related to cancer progression.

Case Study:

In a comparative analysis, this compound was validated as a potent inhibitor of LSD1 (lysine-specific demethylase 1), an enzyme implicated in various cancers. This suggests its potential as a lead structure for developing anti-cancer therapies .

Data Table: Inhibition of Histone Demethylation by this compound

Biochemical Research Applications

3.1 Enzyme Interaction Studies

this compound has been utilized in biochemical studies to understand its interaction with various enzymes involved in metabolic pathways. Its role as an inhibitor can provide insights into metabolic regulation and potential therapeutic targets.

Data Table: Enzyme Interaction Studies

Mécanisme D'action

The mechanism of action of 4-Chlorophenelzine involves the inhibition of monoamine oxidase, an enzyme responsible for the breakdown of neurotransmitters such as serotonin, dopamine, and norepinephrine. By inhibiting this enzyme, this compound increases the levels of these neurotransmitters in the brain, which can help alleviate symptoms of depression and anxiety. The chlorine atom enhances the compound’s binding affinity to the enzyme, making it more effective than its parent compound .

Comparaison Avec Des Composés Similaires

Phenelzine: The parent compound, used as an antidepressant.

Tranylcypromine: Another monoamine oxidase inhibitor with a different structure.

Isocarboxazid: A similar compound used in the treatment of depression.

Uniqueness: 4-Chlorophenelzine is unique due to the presence of the chlorine atom, which enhances its chemical stability and binding affinity to monoamine oxidase. This makes it potentially more effective and longer-lasting compared to other similar compounds .

Activité Biologique

4-Chlorophenelzine is a compound of significant interest due to its biological activity, particularly as a monoamine oxidase inhibitor (MAOI). This article delves into its mechanisms, pharmacological effects, and relevant case studies, providing a comprehensive overview of its biological significance.

This compound functions primarily as a non-selective MAOI. By inhibiting the activity of monoamine oxidase enzymes (MAO-A and MAO-B), it prevents the breakdown of neurotransmitters such as serotonin, norepinephrine, and dopamine. This action enhances the availability of these neurotransmitters in the synaptic cleft, which is crucial for mood regulation and has implications for treating depression and anxiety disorders.

Pharmacological Effects

The pharmacological profile of this compound includes:

- Antidepressant Activity : Its MAOI properties are beneficial in treating major depressive disorders, particularly in patients who do not respond to conventional antidepressants.

- Anxiolytic Effects : The compound also exhibits anxiolytic properties, making it useful in managing anxiety-related conditions.

- Neuroprotective Effects : Some studies suggest that this compound may have neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases.

Case Studies and Clinical Observations

- Phenelzine-Induced Myocardial Injury : A notable case involved a patient who experienced myocardial injury while on phenelzine therapy. The patient developed chest pain after consuming tyramine-rich food, highlighting the dietary restrictions necessary when using MAOIs due to potential hypertensive crises. This case underscores the importance of monitoring patients closely for cardiovascular side effects when prescribing MAOIs like this compound .

- Meta-Analysis on MAO Inhibitors : A meta-analysis indicated that MAOIs, including phenelzine, were effective in treating treatment-resistant depression. This analysis included various studies that demonstrated significant improvement in depressive symptoms among patients treated with MAOIs compared to those receiving placebo .

Biological Activity Data Table

Research Findings

Recent studies have explored the broader implications of this compound's biological activity:

- Antimicrobial Properties : Research has indicated that related compounds may possess antimicrobial activities, suggesting potential applications beyond psychiatric disorders.

- Cancer Research : Ongoing investigations are examining the anticancer potential of phenelzine derivatives, with some findings indicating cytotoxic effects against various cancer cell lines .

Propriétés

IUPAC Name |

2-(4-chlorophenyl)ethylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN2/c9-8-3-1-7(2-4-8)5-6-11-10/h1-4,11H,5-6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXVNGSIAIXVHQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCNN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2598-25-6 (sulfate) | |

| Record name | 4-Chlorophenelzine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025198485 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID20179863 | |

| Record name | 4-Chlorophenelzine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20179863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25198-48-5 | |

| Record name | 4-Chlorophenelzine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025198485 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chlorophenelzine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20179863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.